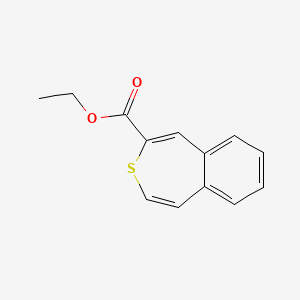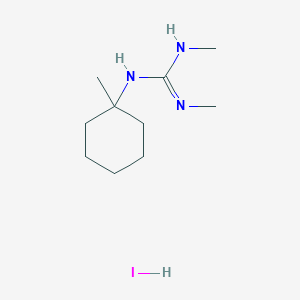
N,N'-Dimethyl-N''-(1-methylcyclohexyl)guanidine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-N’‘-(1-methylcyclohexyl)guanidine hydroiodide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are widely used in various chemical reactions and applications. This particular compound features a guanidine core with N,N’-dimethyl and N’'-(1-methylcyclohexyl) substituents, combined with a hydroiodide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N’‘-(1-methylcyclohexyl)guanidine hydroiodide typically involves the guanylation of amines. One common method is the reaction of N,N’-dimethylguanidine with 1-methylcyclohexylamine in the presence of a suitable catalyst such as scandium(III) triflate. The reaction is carried out under mild conditions in an aqueous medium . Another approach involves the use of carbodiimides as intermediates, which react with amines to form the desired guanidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation processes using efficient catalysts like ytterbium triflate or copper-catalyzed reactions. These methods ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dimethyl-N’'-(1-methylcyclohexyl)guanidine hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to simpler amines.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted guanidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethyl-N’'-(1-methylcyclohexyl)guanidine hydroiodide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N,N’-Dimethyl-N’'-(1-methylcyclohexyl)guanidine hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity. The compound’s basicity allows it to act as a proton acceptor, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylguanidine
- N,N’-Dimethyl-N’'-cyclohexylguanidine
- N,N’-Dimethyl-N’'-(2-methylcyclohexyl)guanidine
Uniqueness
N,N’-Dimethyl-N’'-(1-methylcyclohexyl)guanidine hydroiodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 1-methylcyclohexyl group enhances its steric hindrance and influences its reactivity compared to other guanidine derivatives .
Eigenschaften
CAS-Nummer |
59083-46-4 |
|---|---|
Molekularformel |
C10H22IN3 |
Molekulargewicht |
311.21 g/mol |
IUPAC-Name |
1,2-dimethyl-3-(1-methylcyclohexyl)guanidine;hydroiodide |
InChI |
InChI=1S/C10H21N3.HI/c1-10(7-5-4-6-8-10)13-9(11-2)12-3;/h4-8H2,1-3H3,(H2,11,12,13);1H |
InChI-Schlüssel |
QUGHEEAPGHSYPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)NC(=NC)NC.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



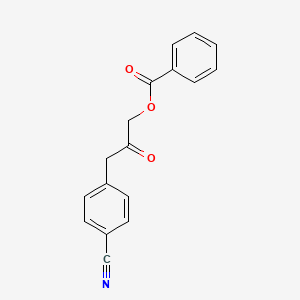


![4-Bromo-2-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B14611567.png)
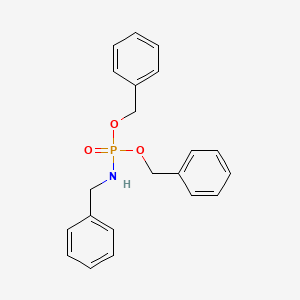
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
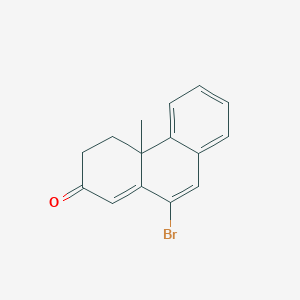
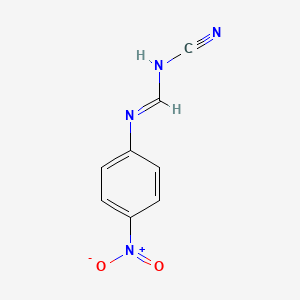
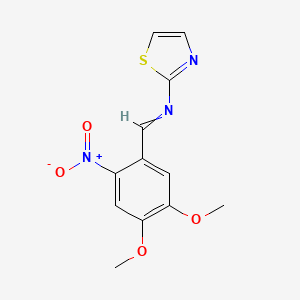
![1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole](/img/structure/B14611589.png)

